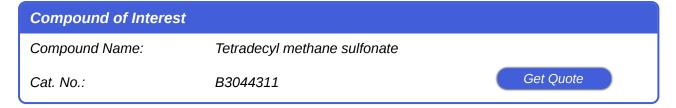


Spectroscopic Identification of Tetradecyl Methanesulfonate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectroscopic techniques used for the identification and characterization of tetradecyl methanesulfonate. By examining experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FT-IR) spectroscopy, and Mass Spectrometry (MS), this document offers a comprehensive overview for researchers working with this and similar long-chain alkyl methanesulfonates. Comparisons with dodecyl methanesulfonate and hexadecyl methanesulfonate are included to highlight the impact of alkyl chain length on spectroscopic properties.

Spectroscopic Data Summary

The following table summarizes the key spectroscopic data for tetradecyl methanesulfonate and its shorter and longer chain analogs, dodecyl and hexadecyl methanesulfonate. Please note that while experimental ¹H NMR data for tetradecyl methanesulfonate is available, the ¹³C NMR and detailed FT-IR data are predicted based on homologous trends due to the current lack of publicly available experimental spectra.



Spectroscopic Technique	Tetradecyl Methanesulfonate (C15H32O3S)	Dodecyl Methanesulfonate (C13H28O3S)	Hexadecyl Methanesulfonate (C17H36O3S)
¹H NMR (CDCl₃)	δ 4.22 (t, 2H, -CH ₂ -O-), 3.00 (s, 3H, CH ₃ -S), 1.75 (quint, 2H, -CH ₂ -CH ₂ -O-), 1.42-1.20 (m, 22H, -(CH ₂) ₁₁ -), 0.88 (t, 3H, -CH ₃)	δ 4.22 (t, 2H, -CH ₂ -O-), 3.00 (s, 3H, CH ₃ -S), 1.75 (quint, 2H, -CH ₂ -CH ₂ -O-), 1.42-1.20 (m, 18H, -(CH ₂) ₉ -), 0.88 (t, 3H, -CH ₃)	δ 4.22 (t, 2H, -CH ₂ - O-), 3.00 (s, 3H, CH ₃ - S), 1.75 (quint, 2H, - CH ₂ -CH ₂ -O-), 1.42- 1.20 (m, 26H, - (CH ₂) ₁₃ -), 0.88 (t, 3H, -CH ₃)
¹³ C NMR (CDCl₃, Predicted)	δ 70.5 (-CH ₂ -O-), 37.5 (CH ₃ -S), 31.9, 29.6, 29.5, 29.3, 28.9, 25.6, 22.7 (-(CH ₂) ₁₂ -), 14.1 (-CH ₃)	δ 70.5 (-CH ₂ -O-), 37.5 (CH ₃ -S), 31.9, 29.6, 29.5, 29.3, 28.9, 25.6, 22.7 (-(CH ₂) ₁₀ -), 14.1 (-CH ₃)	δ 70.5 (-CH ₂ -O-), 37.5 (CH ₃ -S), 31.9, 29.7, 29.6, 29.5, 29.4, 29.3, 28.9, 25.6, 22.7 (- (CH ₂) ₁₄ -), 14.1 (-CH ₃)
FT-IR (cm ⁻¹)	~2920, ~2850 (C-H stretch), ~1350 (S=O asym stretch), ~1175 (S=O sym stretch), ~970 (S-O-C stretch)	~2920, ~2850 (C-H stretch), ~1350 (S=O asym stretch), ~1175 (S=O sym stretch), ~970 (S-O-C stretch)	~2920, ~2850 (C-H stretch), ~1350 (S=O asym stretch), ~1175 (S=O sym stretch), ~970 (S-O-C stretch)
Mass Spec. (EI-MS, m/z)	[M]+ not observed, fragments at m/z 196 [M-CH ₃ SO ₃ H]+, 97 [CH ₃ SO ₃ H+H]+, 80 [CH ₃ SO ₂]+, 79 [CH ₃ SO]+	[M]+ not observed, fragments at m/z 168 [M-CH ₃ SO ₃ H]+, 97 [CH ₃ SO ₃ H+H]+, 80 [CH ₃ SO ₂]+, 79 [CH ₃ SO]+	[M]+ not observed, fragments at m/z 224 [M-CH ₃ SO ₃ H]+, 97 [CH ₃ SO ₃ H+H]+, 80 [CH ₃ SO ₂]+, 79 [CH ₃ SO]+

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for the analysis of alkyl methanesulfonates and can be adapted for specific instrumentation and research needs.

Nuclear Magnetic Resonance (NMR) Spectroscopy



- Sample Preparation: Dissolve 5-10 mg of the alkyl methanesulfonate in approximately 0.7 mL of deuterated chloroform (CDCl₃).
- Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.
- ¹H NMR Acquisition:
 - Pulse Sequence: Standard single-pulse sequence.
 - Number of Scans: 16-32 scans.
 - Relaxation Delay: 1-2 seconds.
 - Spectral Width: 0-12 ppm.
- 13C NMR Acquisition:
 - Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).
 - Number of Scans: 1024-4096 scans, depending on sample concentration and instrument sensitivity.
 - Relaxation Delay: 2-5 seconds.
 - Spectral Width: 0-200 ppm.
- Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Chemical shifts are referenced to the residual solvent peak (CDCl₃: δ 7.26 for ¹H and δ 77.16 for ¹³C).

Gas Chromatography-Mass Spectrometry (GC-MS)

- Sample Preparation: Prepare a dilute solution of the alkyl methanesulfonate (e.g., 100-1000 ppm) in a suitable solvent such as dichloromethane or ethyl acetate.
- Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.



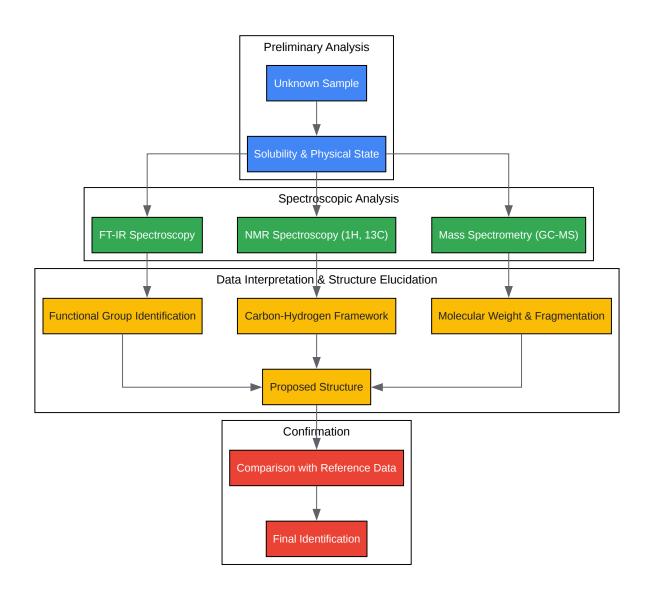
· GC Conditions:

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 μm).
- Injector Temperature: 250 °C.
- Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at a rate of 10-15 °C/min, and hold for 5-10 minutes.
- o Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
- MS Conditions:
 - Ionization Mode: Electron Ionization (EI) at 70 eV.
 - Source Temperature: 230 °C.
 - Quadrupole Temperature: 150 °C.
 - Scan Range: m/z 40-500.
- Data Analysis: Identify the compound based on its retention time and the fragmentation pattern in the mass spectrum. Comparison with a spectral library can aid in identification.

Workflow for Spectroscopic Identification

The following diagram illustrates a general workflow for the spectroscopic identification of an unknown compound, such as tetradecyl methanesulfonate.





Click to download full resolution via product page

Caption: General workflow for the spectroscopic identification of a chemical compound.







This guide serves as a foundational resource for the spectroscopic identification of tetradecyl methanesulfonate. For definitive structural confirmation, it is always recommended to acquire a full set of experimental data for the compound of interest and compare it with a certified reference standard.

 To cite this document: BenchChem. [Spectroscopic Identification of Tetradecyl Methanesulfonate: A Comparative Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3044311#spectroscopic-identification-of-tetradecyl-methanesulfonate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com